

Application Note: Live-Cell Imaging Using Hoechst 33342

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Compound of Interest

Compound Name: HOE 33187

Cat. No.: B607969

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Introduction

Hoechst 33342 is a cell-permeant, blue-fluorescent DNA stain that is widely utilized for visualizing the nuclei of live cells. This bis-benzimidazole dye binds preferentially to the minor groove of adenine-thymine (A-T) rich regions of DNA. Upon binding, its fluorescence quantum yield increases significantly, allowing for clear visualization of the nucleus with minimal background fluorescence. Its ability to enter intact cells makes it an invaluable tool for a variety of applications in live-cell imaging, including cell cycle analysis, apoptosis detection, and cell counting. This document provides a detailed protocol for the use of Hoechst 33342 in live-cell imaging applications.

It is important to note that the compound "**HOE 33187**" as specified in the query is not a commonly recognized chemical identifier in scientific literature. It is highly probable that this is a typographical error and the intended compound is Hoechst 33342, a widely used nuclear stain for live-cell imaging. This protocol is therefore based on the use of Hoechst 33342.

Quantitative Data Summary

For reproducible and optimal results, it is crucial to use Hoechst 33342 at the appropriate concentration and with the correct optical settings. The following tables summarize key quantitative data for the use of Hoechst 33342.

Table 1: Spectral Properties of Hoechst 33342

Property	Wavelength (nm)
Excitation Maximum (with DNA)	350
Emission Maximum (with DNA)	461

Table 2: Recommended Staining Conditions for Live Cells

Parameter	Recommended Range	Notes
Stock Solution Concentration	1-10 mg/mL in DMSO or dH ₂ O	Store protected from light at 4°C or -20°C.
Working Concentration	0.1-10 µg/mL	Optimal concentration is cell-type dependent and should be determined empirically.
Incubation Time	5-60 minutes at 37°C	Longer incubation times may increase cytotoxicity.
Incubation Medium	Cell culture medium or PBS	Staining can be performed directly in the culture medium.

Experimental Protocols

This section provides a detailed protocol for staining live cells with Hoechst 33342 for fluorescence microscopy.

Materials:

- Hoechst 33342 stock solution (1 mg/mL)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- Live cells cultured on a suitable imaging vessel (e.g., glass-bottom dish, chamber slide)
- Fluorescence microscope with a DAPI filter set

Protocol:

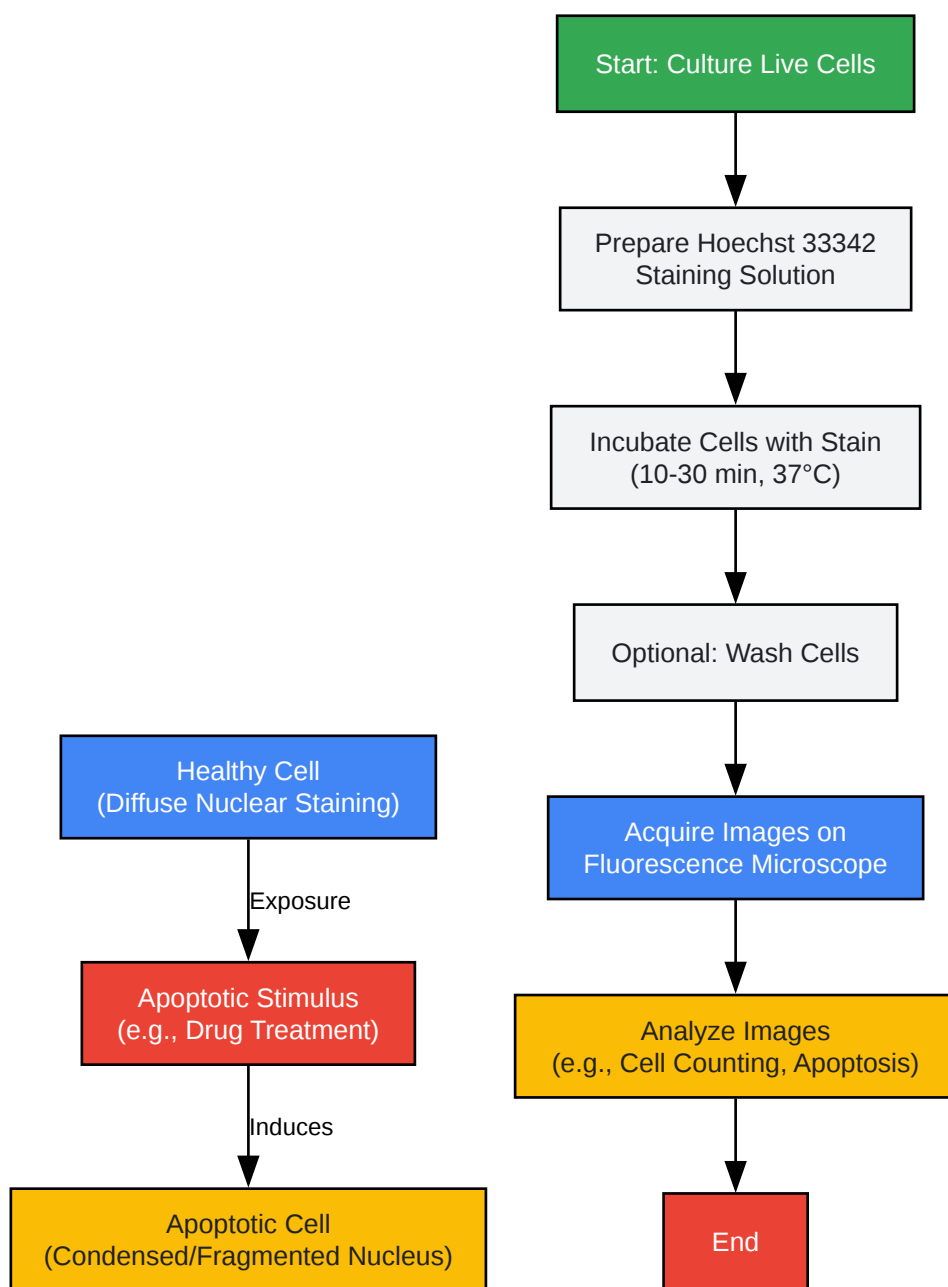
- **Preparation of Staining Solution:**
 - Thaw the Hoechst 33342 stock solution at room temperature.
 - Dilute the stock solution in pre-warmed (37°C) complete cell culture medium or PBS to the desired final working concentration (e.g., 1 µg/mL).
- **Cell Staining:**
 - Remove the culture medium from the cells.
 - Add the pre-warmed staining solution to the cells, ensuring the entire surface is covered.
 - Incubate the cells for 10-30 minutes at 37°C in a CO₂ incubator, protected from light.
- **Washing (Optional):**
 - For applications requiring lower background fluorescence, the staining solution can be removed.
 - Gently wash the cells two to three times with pre-warmed culture medium or PBS.
 - After the final wash, add fresh pre-warmed medium to the cells for imaging.
- **Live-Cell Imaging:**
 - Transfer the imaging vessel to the fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO₂).
 - Visualize the stained nuclei using a DAPI filter set (typically ~350 nm excitation and ~460 nm emission).
 - Acquire images using the lowest possible excitation light intensity and exposure time to minimize phototoxicity.

Signaling Pathways and Logical Relationships

Hoechst 33342 is primarily a structural probe for the nucleus and does not directly participate in signaling pathways. However, it is a critical tool for studying cellular events that involve changes in nuclear morphology, such as apoptosis and cell division.

Apoptosis Detection:

During apoptosis, the chromatin within the nucleus condenses and the nucleus often fragments. These changes can be readily visualized with Hoechst 33342. Apoptotic cells will appear to have smaller, more brightly stained, and often fragmented nuclei compared to the larger, more diffusely stained nuclei of healthy cells.



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